molecular formula C14H24BrNO3SSi B1521834 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide CAS No. 850429-52-6

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide

货号: B1521834
CAS 编号: 850429-52-6
分子量: 394.4 g/mol
InChI 键: MDGPCUSYXKGALX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide (CAS: 850429-52-6) is a sulfonamide derivative featuring a bromine substituent on the benzene ring and a 2-(tert-butyldimethylsilyloxy)ethyl (TBDMSO-ethyl) group attached to the sulfonamide nitrogen. Its molecular formula is C₁₄H₂₄BrNO₃SSi, with a molecular weight of 394.4 g/mol . The TBDMS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes. This compound is classified as a Protein Degrader Building Block, suggesting utility in targeted protein degradation strategies like PROTACs (Proteolysis-Targeting Chimeras) .

Safety Profile: It is harmful upon inhalation, skin contact, or ingestion, necessitating strict handling protocols .

属性

IUPAC Name

4-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO3SSi/c1-14(2,3)21(4,5)19-11-10-16-20(17,18)13-8-6-12(15)7-9-13/h6-9,16H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPCUSYXKGALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657336
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-52-6
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Route 1: Nucleophilic Substitution via Sodium Salt Intermediate

  • The sodium salt of 2-[2-(TBDMSO)ethyl]benzenesulfonic acid is reacted with nucleophiles such as potassium iodide or sodium amide.
  • This step replaces the bromine atom on the aromatic ring with the sulfonamide group.
  • Reaction conditions are carefully controlled to avoid side reactions, typically involving moderate temperatures and inert atmosphere.
  • The reaction mixture is treated with sodium bicarbonate to remove excess bromide ions.
  • Extraction is performed using organic solvents like ether.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by recrystallization to obtain the final compound in high purity.

Route 2: Direct Coupling of 4-Bromo-N-[2-(TBDMSO)ethyl]aniline with Benzenesulfonyl Chloride

  • 4-Bromo-N-[2-(TBDMSO)ethyl]aniline is reacted with benzenesulfonyl chloride in the presence of coupling agents such as 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyrimidin-2-one (DMA).
  • This exothermic reaction requires careful temperature control to prevent decomposition.
  • After completion, the mixture is neutralized with sodium bicarbonate solution.
  • The product is extracted, dried, and recrystallized similarly to Route 1.

Route 3: Coupling in N,N-Dimethylformamide (DMF) Solvent

  • Similar to Route 2 but using DMF as the solvent.
  • DMF facilitates better solubility of reactants and can improve reaction kinetics.
  • The work-up and purification steps remain consistent with the above methods.

Deprotection Step

The TBDMSO group serves as a protecting group for the hydroxyl functionality during synthesis. The final step often involves deprotection to remove the TBDMSO group and reveal the active site for further chemical transformations. This is typically achieved under mild acidic or fluoride ion conditions, depending on the downstream application.

Reaction Conditions and Equipment

  • Temperature Control: Most reactions are exothermic and require temperature monitoring, typically maintained below 90°C to prevent side reactions.
  • Solvents: Common solvents include ethers for extraction and DMF or DMA for coupling reactions.
  • Purification: Use of anhydrous sodium sulfate for drying, filtration, and recrystallization are standard to achieve high purity.
  • Equipment: Reactors with stirring capability, distillation columns, and chromatography columns are employed depending on scale and purity requirements.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Purpose Notes
Raw Material Preparation 2-(TBDMSO)ethylamine + Benzenesulfonyl chloride Formation of sulfonic acid/salt Sodium hydroxide used for salt formation
Nucleophilic Substitution Sodium salt + Potassium iodide/NaNH2 Bromine substitution Exothermic; controlled temperature required
Coupling Reaction 4-Bromo-N-[2-(TBDMSO)ethyl]aniline + Benzenesulfonyl chloride + DMA/DMF Formation of sulfonamide Exothermic; requires neutralization
Work-up Sodium bicarbonate, ether extraction Removal of excess bromide ions Drying over Na2SO4, filtration
Purification Recrystallization Product isolation Solvent choice affects purity and yield
Deprotection Acidic or fluoride ion treatment Removal of TBDMSO group Mild conditions to avoid decomposition

Research Findings and Challenges

  • The synthesis of this compound demands precise control over reaction parameters to avoid side reactions such as over-bromination or decomposition of the TBDMSO group.
  • The use of coupling agents and solvents like DMA and DMF enhances reaction efficiency but requires careful handling due to toxicity and environmental concerns.
  • Purification by recrystallization is critical to obtain the product with the desired purity for pharmaceutical applications.
  • Scale-up of the synthesis requires specialized equipment to maintain temperature and mixing homogeneity.

化学反应分析

Route 1: Sulfonamide Bromination

  • Precursor : N-[2-(TBDMSO)ethyl]benzenesulfonamide

  • Reagents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Catalyst : Lewis acids (e.g., ZnCl₂, AlCl₃)

  • Conditions : Toluene solvent, 60–80°C, 6–12 hours

  • Workup : Neutralization with NaHCO₃, extraction with diethyl ether, and recrystallization

Route 2: Coupling Reactions

  • Substrate : 4-Bromo-N-[2-(TBDMSO)ethyl]aniline

  • Reagents : Benzenesulfonyl chloride

  • Coupling Agent : 1,3-Dimethyl-3,4,5,6-tetrahydro-2H-pyrimidin-2-one (DMA)

  • Conditions : Exothermic reaction in N,N-dimethylformamide (DMF) at 25–40°C

  • Purification : Solvent removal under reduced pressure, followed by chromatography

Route 3: Direct Functionalization

  • Substrate : 4-Bromobenzenesulfonyl chloride

  • Reagents : 2-(TBDMSO)ethylamine

  • Conditions : Room temperature, dichloromethane (DCM) solvent

  • Yield : ~85% after recrystallization

Method Key Reagents Catalyst/Solvent Advantages
Sulfonamide BrominationNBS/Br₂ZnCl₂, TolueneHigh regioselectivity
Coupling ReactionBenzenesulfonyl chlorideDMA, DMFMild conditions, scalable
Direct Functionalization4-Bromobenzenesulfonyl chlorideDCMSingle-step, high yield

Subsequent Functionalization Reactions

The compound’s bromine and sulfonamide groups enable further derivatization:

a) Suzuki-Miyaura Cross-Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst

  • Conditions : K₂CO₃ base, DME/H₂O solvent, 80°C

  • Products : Biaryl sulfonamides for drug-discovery scaffolds

b) Nucleophilic Substitution

  • Reagents : Amines, thiols, or alkoxides

  • Conditions : DMF or THF, 50–70°C

  • Products : Functionalized sulfonamides with modified electronic properties

c) TBDMS Deprotection

  • Reagents : Tetrabutylammonium fluoride (TBAF)

  • Conditions : THF solvent, 0°C to room temperature

  • Products : Hydroxyl-containing sulfonamides for hydrophilic intermediates

a) Pharmaceuticals

  • Anticancer Agents : Acts as a precursor for kinase inhibitors via Suzuki coupling .

  • Antibiotics : Modified sulfonamide derivatives exhibit bacterial efflux pump inhibition .

b) Polymers

  • Conductive Polymers : Bromine enables incorporation into π-conjugated systems for electronic materials .

c) Agrochemicals

  • Herbicides : Functionalized derivatives disrupt plant auxin signaling pathways .

科学研究应用

Chemical Synthesis

The primary application of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide lies in its role as a reactant in the synthesis of other chemical compounds. The TBDMSO group serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in multi-step synthesis processes. This feature enables the compound to be used effectively in:

  • Polymer Synthesis: It can be utilized to create polymers with specific properties by modifying the functional groups during polymerization processes.
  • Dyes and Pigments: The compound can be transformed into various dye precursors, contributing to the development of colorants for textiles and coatings.
  • Agrochemicals: It has potential applications in the synthesis of pesticides and herbicides due to its ability to modify biological activity through structural changes.

Pharmaceutical Development

In pharmaceutical chemistry, this compound may serve as an intermediate for developing biologically active compounds. The benzenesulfonamide moiety is prevalent in many drugs, suggesting that derivatives of this compound could exhibit significant pharmacological activities, such as:

  • Antibacterial Activity: Compounds with similar structures have shown effectiveness against bacterial infections.
  • Anticancer Properties: The brominated structure may enhance interactions with biological targets involved in cancer pathways.

作用机制

The mechanism of action of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The TBDMSO group provides steric protection and can be selectively removed to expose reactive sites.

相似化合物的比较

Sulfonamides with Silyl Protecting Groups

The TBDMSO-ethyl group distinguishes this compound from other sulfonamides. For example:

  • protein degradation) .
Compound Substituent on Sulfonamide Nitrogen Molecular Formula Key Feature Application Reference
4-Bromo-N-[2-(TBDMSO)ethyl] TBDMSO-ethyl C₁₄H₂₄BrNO₃SSi Protective group, stability Protein degradation
Compound 3o Indole-pyrimidine C₂₃H₁₉BrN₄O₃S Heterocyclic moiety Potential kinase inhibition
Compound (I) in Schiff base-linked ethyl C₁₅H₁₅BrN₂O₃S Chelating capability Antimicrobial studies

Brominated Sulfonamides with Varied Aryl Substituents

The bromine atom enhances electrophilicity and influences binding interactions. Comparisons include:

  • 4-Bromo-N-ethylbenzenesulfonamide (CAS: 1984-25-4): A simpler analog with an ethyl group instead of TBDMSO-ethyl, offering reduced steric hindrance for nucleophilic reactions .
Compound R Group on Nitrogen Molecular Formula Halogen Substitution Solubility Consideration Reference
4-Bromo-N-[2-(TBDMSO)ethyl] TBDMSO-ethyl C₁₄H₂₄BrNO₃SSi Single Br Moderate (silyl ether)
4-Bromo-N-(4-bromo-2-nitrophenyl) 4-Bromo-2-nitrophenyl C₁₂H₈Br₂N₂O₄S Dual Br + NO₂ Low (steric bulk)
4-Bromo-N-ethyl Ethyl C₈H₁₀BrNO₂S Single Br Higher (smaller R group)

Key Research Findings

  • Synthetic Utility : The TBDMSO group in 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide enables selective deprotection under mild conditions (e.g., fluoride ions), making it valuable in multi-step syntheses .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine (as in ’s chloro analog) enhances van der Waals interactions in crystal packing and may improve target binding affinity .

生物活性

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. Characterized by a brominated aromatic structure and a tert-butyldimethylsilyl ether group, this compound's biological activity is of particular interest for its possible therapeutic implications. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C₁₄H₂₄BrNO₃SSi
  • Molecular Weight : 394.4 g/mol
  • Melting Point : 32°C to 36°C
  • Solubility : Soluble in several organic solvents, enhancing its utility in chemical synthesis and pharmaceutical applications.

Pharmacokinetic Studies

A recent study focused on a structurally similar compound, 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide, which provided insights into the pharmacokinetics relevant to our compound. The study utilized multi-spectroscopic techniques to investigate the interaction between the compound and human serum albumin (HSA). Key findings included:

  • Binding Mechanism : The interaction was characterized by static fluorescence quenching and hydrophobic interactions, indicating a stable complex formation.
  • Pharmacological Implications : The binding affinity was moderate to strong, suggesting potential therapeutic efficacy .

Structure-Activity Relationship (SAR) Analysis

Research on other sulfonamide derivatives has revealed that modifications in structure can significantly influence biological activity. For instance:

  • Inhibitory Action Against Carbonic Anhydrases (CAs) : Certain sulfonamides have shown effective inhibitory action against various hCA isoforms, which are implicated in numerous diseases. The introduction of specific functional groups enhances selectivity and potency against these enzymes .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-Bromo-N-(2-bromoethyl)benzenesulfonamideC₈H₉Br₂NO₂SContains two bromine atomsAntibacterial
N-BromobenzenesulfonamideC₆H₆BrNO₂SSimpler structurePrecursor for bromination
N-[2-(tert-butyldimethylsilyl)oxy]ethylbenzenesulfonamideC₁₂H₁₉NO₃SLacks brominationIntermediate in syntheses

This table illustrates how variations in molecular structure can lead to differing biological activities, emphasizing the need for targeted research on this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step reactions, including sulfonylation of an amine intermediate and protection/deprotection of functional groups. For example, brominated sulfonamides are often synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Reaction optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with peaks for bromine (deshielding effects) and TBDMSO groups (e.g., δ ~1.0 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉BrN₂O₃S₂).
  • Infrared (IR) Spectroscopy: Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and TBDMSO Si-O bonds (~1100 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this sulfonamide derivative?

  • Initial screens include enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) and antimicrobial testing (MIC against Gram+/Gram– bacteria). Protocols involve dose-response curves (0.1–100 µM) and controls like acetazolamide for comparison .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are essential?

  • Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles (e.g., dihedral angles between aromatic rings and sulfonamide groups). For example, SHELX programs refine structures, with SHELXL handling restraints for disordered TBDMSO groups . Key metrics include R-factors (<5%) and validation via CCDC deposition .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?

  • Contradictions may arise from assay conditions (pH, co-solvents) or off-target effects. Mitigation includes:

  • Kinetic Studies: Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots.
  • Docking Simulations: Use AutoDock Vina to model sulfonamide-enzyme interactions, focusing on bromine’s steric/electronic effects .
  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding affinity .

Q. How does the TBDMSO group influence the compound’s reactivity and stability under varying conditions?

  • The TBDMSO (tert-butyldimethylsilyloxy) group enhances solubility in non-polar solvents and protects hydroxyl intermediates during synthesis. Stability tests (TGA/DSC) show decomposition >200°C, but acid-sensitive silyl ethers require neutral pH during purification . Hydrolysis studies (e.g., in HCl/MeOH) quantify deprotection kinetics .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are they?

  • ADMET Prediction: Tools like SwissADME estimate logP (~2.5), permeability (Caco-2 model), and CYP450 inhibition. Validation via in vitro hepatocyte assays reduces false positives .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess membrane penetration, guided by TBDMSO’s hydrophobicity .

Methodological Notes

  • Synthetic Optimization: Use Schlenk techniques for moisture-sensitive steps involving TBDMSO .
  • Crystallization: Diffraction-quality crystals often require slow evaporation from DCM/hexane .
  • Data Conflict Resolution: Cross-validate crystallographic and spectroscopic data with DFT calculations (e.g., Gaussian09) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。